N-(4-Chlorthiazol-2-yl)acetamid

Übersicht

Beschreibung

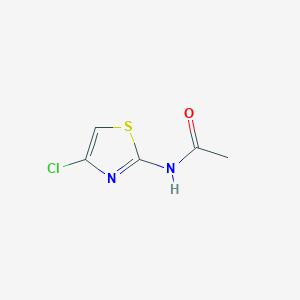

N-(4-chlorothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H5ClN2OS and its molecular weight is 176.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorothiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorothiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

N-(4-Chlorthiazol-2-yl)acetamid: Derivate haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Sie sind besonders wirksam gegen sowohl grampositive als auch gramnegative Bakterien sowie gegen Pilzarten. Die Verbindungen zeigen ihre Aktivität möglicherweise durch Blockierung der Biosynthese bakterieller Lipide oder durch andere Mechanismen, die das mikrobielle Wachstum hemmen .

Antiproliferative Mittel

Diese Verbindungen wurden auch auf ihre antiproliferativen Wirkungen untersucht, insbesondere gegen Krebszelllinien wie das humane Brustadenokarzinom (MCF7). Die Derivate von This compound haben die Fähigkeit gezeigt, das Wachstum von Krebszellen zu hemmen, was sie zu potenziellen Kandidaten für die Krebstherapie macht .

Molekular-Docking-Studien

Molekular-Docking-Studien sind entscheidend für das Verständnis der Wechselwirkung zwischen Medikamenten und ihren Zielen. This compound-Derivate wurden molekularem Docking unterzogen, um ihre Bindungsaffinitäten vorherzusagen. Diese Studien helfen bei der Identifizierung des Potenzials dieser Verbindungen als Leitstrukturen für die Arzneimittelentwicklung .

Pharmakologische Forschung

Der Thiazol-Kern, ein Teil von This compound, ist für seine medizinischen Eigenschaften bekannt. Er wurde in verschiedene pharmakologische Studien integriert, um seine Wirksamkeit bei der Behandlung von Erkrankungen wie Entzündungen, bakteriellen Infektionen, Pilzinfektionen, Tuberkulose und Tumoren zu untersuchen .

Bekämpfung von Arzneimittelresistenz

Mit dem Aufkommen von arzneimittelresistenten Krankheitserregern und Krebszellen werden This compound-Derivate als Mittel zur Bekämpfung dieser Resistenz erforscht. Durch die Bereitstellung einer neuartigen Wirkungsweise können diese Verbindungen entscheidend für die Entwicklung neuer therapeutischer Strategien sein .

Medizinische Chemie

Im Bereich der medizinischen Chemie werden This compound und seine Derivate auf ihr Potenzial untersucht, zu neuen pharmazeutischen Verbindungen synthetisiert zu werden. Ihre vielfältigen biologischen Aktivitäten machen sie zu geeigneten Kandidaten für die Entwicklung maßgeschneiderter Medikamente mit verbesserter Sicherheit und Wirksamkeit .

Anwendungen der Rechenchemie

Die Rechenchemie spielt eine wichtige Rolle bei der Entdeckung und Entwicklung von Medikamenten. This compound-Derivate werden in Rechenstudien verwendet, um ihre biologischen Wirkungen und Wechselwirkungen auf molekularer Ebene vorherzusagen. Dies hilft bei der rationalen Gestaltung neuer Medikamente mit gewünschten pharmakologischen Profilen .

Biologische Aktivität

N-(4-chlorothiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

1. Synthesis of N-(4-chlorothiazol-2-yl)acetamide

The synthesis of N-(4-chlorothiazol-2-yl)acetamide typically involves the acylation of 2-amino-4-chlorothiazole. Various methods have been reported, including the use of phosphorus oxychloride (POCl₃) in acetonitrile (MeCN) under controlled conditions to yield the desired acetamide with satisfactory purity and yield .

Table 1: Synthesis Conditions and Yields

| Method | Conditions | Yield (%) |

|---|---|---|

| POCl₃ in MeCN | 50 °C, with catalytic DMF | 72% |

| Acetic anhydride with DMAP | 20 °C | Good yield |

| NaCl and Oxone | Green conditions | Uncertain |

2.1 Antimicrobial Activity

N-(4-chlorothiazol-2-yl)acetamide exhibits potent antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Moderate effectiveness noted against Escherichia coli.

- Fungi : Shows activity against Candida albicans.

The structure-activity relationship (SAR) indicates that the presence of the chlorothiazole moiety enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| MRSA | 6 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 15 µg/mL |

2.2 Anticancer Activity

In addition to its antimicrobial properties, N-(4-chlorothiazol-2-yl)acetamide has shown promising anticancer activity. Research utilizing the Sulforhodamine B (SRB) assay indicated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell survival and proliferation .

The biological activity of N-(4-chlorothiazol-2-yl)acetamide can be attributed to several mechanisms:

- Antimicrobial Mechanism : The thiazole ring system is believed to interfere with bacterial lipid biosynthesis, disrupting membrane integrity and function .

- Anticancer Mechanism : The compound may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins, thereby promoting cell death in tumor cells .

Case Study 1: Antimicrobial Testing

A comprehensive study evaluated a series of chloroacetamides, including N-(4-chlorothiazol-2-yl)acetamide, against various bacterial strains. The results confirmed that compounds with halogenated phenyl groups exhibited enhanced antimicrobial efficacy due to their increased lipophilicity .

Case Study 2: Anticancer Evaluation

In vitro studies on MCF7 cells revealed that N-(4-chlorothiazol-2-yl)acetamide significantly reduced cell viability in a dose-dependent manner. Further analysis indicated that the compound could inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTCWGSJNRDNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726265 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-43-2 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.